4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Overview
Description
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is an organic compound with the molecular formula C10H12F3N. It is a colorless to pale yellow liquid at room temperature and has a distinctive odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine typically involves a multi-step reaction starting from 2-acetyl-4-methylpyridine. The process includes the following steps :
Step 1: Dissolve 2-acetyl-4-methylpyridine in dimethyl sulfoxide (DMSO) and add sodium acetate.
Step 2: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the mixture while maintaining the temperature between 20-25°C.
Step 3: After the reaction is complete, the mixture is cooled to room temperature and treated with methanesulfonyl chloride.
Step 4: The reaction mixture is stirred overnight, and the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
- Pyridine, 4-methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)-
Uniqueness
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications[5][5].
Properties
IUPAC Name |
4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7-4-5-14-8(6-7)9(2,3)10(11,12)13/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXKPKYKHZBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207602 | |
Record name | 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378865-93-0 | |
Record name | 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1378865-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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